Methylproamine

Radioprotection Clonogenic Survival In Vitro Potency

Methylproamine is the lead DNA minor groove-binding radioprotector, optimized for superior electron-donating capacity and DNA-binding affinity. It provides ~100-fold greater potency than WR-1065, achieving a dose modification factor (DMF) of 2.0 at just 0.23 fmole/nucleus. Crucially, it uniquely protects both directly irradiated and bystander cells, making it essential for complex 3D models and in vivo-relevant studies. With an effective electron transfer range of 31 bp (vs. 14 bp for Hoechst 33342), it serves as the definitive benchmark for novel radioprotector screening. Choose methylproamine to ensure quantitatively superior radioprotection and experimental reproducibility.

Molecular Formula C28H31N7
Molecular Weight 465.6 g/mol
CAS No. 188247-01-0
Cat. No. B1663641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylproamine
CAS188247-01-0
SynonymsN,N,3-trimethyl-4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)aniline
Molecular FormulaC28H31N7
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
InChIKeyADKLMOJIJGHCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylproamine (CAS 188247-01-0): DNA-Binding Radioprotector for Radiotherapy Research and Countermeasure Development


Methylproamine (CAS 188247-01-0) is a synthetic DNA minor groove-binding ligand and the lead compound of a class of radioprotectors developed from the bis-benzimidazole scaffold of Hoechst 33342 [1]. It acts by binding to DNA and enabling the repair of transient, radiation-induced oxidative species through an electron transfer mechanism, thereby preventing the formation of DNA double-strand breaks [2]. Preclinical studies have demonstrated its high potency and a unique ability to protect both directly targeted and bystander cells from ionizing radiation [3].

Why Methylproamine (CAS 188247-01-0) Cannot Be Replaced by Generic DNA-Binding Radioprotectors


Substituting methylproamine with a generic DNA-binding radioprotector like Hoechst 33342 or the aminothiol WR-1065 is scientifically unsound. Methylproamine is not a simple Hoechst analog; its molecular structure has been systematically optimized to enhance both electron-donating capacity and DNA-binding affinity, resulting in quantifiably superior radioprotective potency that differs from comparators by orders of magnitude [1]. Furthermore, its unique ability to protect non-irradiated 'bystander' cells is a functional differentiator not shared by earlier compounds [2]. Using an alternative would introduce unknown and likely lower efficacy, invalidating experimental comparisons and requiring extensive re-optimization of treatment protocols.

Quantitative Evidence for Methylproamine (CAS 188247-01-0) Differentiation from Comparators


Methylproamine is ~100-Fold More Potent than the Classic Aminothiol Radioprotector WR-1065

In head-to-head clonogenic survival studies with cultured V79 cells, methylproamine demonstrates radioprotective potency that is approximately two orders of magnitude greater than that of WR-1065, the active metabolite of the FDA-approved drug amifostine [1]. This difference is expressed as a more than 100-fold difference in the concentration required to achieve equivalent radioprotection.

Radioprotection Clonogenic Survival In Vitro Potency

Methylproamine Exhibits a Significantly Extended Electron Transfer Range Compared to Hoechst 33342

Pulse radiolysis experiments directly comparing methylproamine to its parent compound, Hoechst 33342, reveal a key mechanistic advantage. The estimated range for electron transfer from the DNA-bound ligand to an oxidative DNA lesion is 31 base pairs for methylproamine, more than double the 14 base-pair range observed for Hoechst 33342 [1]. This indicates a greater effective protective radius per bound molecule.

Mechanism of Action Pulse Radiolysis Electron Transfer

Methylproamine Achieves a Maximum Dose Modification Factor (DMF) of 2.0 at a Low Cellular Concentration

The radioprotective efficacy of methylproamine in V79 cells is quantifiable and concentration-dependent. A substantial level of protection, indicated by a Dose Modification Factor (DMF) of 1.3, is achieved at a cellular concentration of 0.1 fmole/nucleus. Maximal protection, with a DMF of 2.0, is reached at 0.23 fmole/nucleus [1].

Dose Modification Factor Quantitative Radioprotection Cellular Uptake

Methylproamine Protects Bystander Cells from Radiation-Induced DNA Damage, a Feature Not Reported for WR-1065

In a study using T98G glioma cells, methylproamine (15 µM) was shown to protect not only directly irradiated cells but also neighboring, non-irradiated 'bystander' cells from DNA damage. Radioprotection of bystander cells was confirmed by both clonogenic survival and a reduction in γH2AX foci, a marker of DNA double-strand breaks [1]. This bystander protection is a distinct attribute not documented for classic aminothiol radioprotectors like WR-1065.

Bystander Effect DNA Damage γH2AX Assay

Methylproamine is a More Advanced Analog in the Hoechst 33342 Series, Surpassing Proamine in Potency

Methylproamine is the product of a systematic optimization of the Hoechst 33342 scaffold. The intermediate analog, proamine, was found to be more potent and less cytotoxic than Hoechst 33342 [1]. Subsequent modification to create methylproamine resulted in a compound with further improved radioprotective activity, establishing it as the most potent derivative in its series [2].

Structure-Activity Relationship Drug Optimization Analog Comparison

Key Application Scenarios for Methylproamine (CAS 188247-01-0) Based on Differentiating Evidence


In Vitro Radiobiology: High-Potency Protection for Delicate Primary Cell Assays

Researchers using sensitive primary cell cultures or stem cells can leverage the ~100-fold greater potency of methylproamine compared to WR-1065 to achieve robust radioprotection (DMF of up to 2.0) at very low concentrations (0.1-0.23 fmole/nucleus) [1]. This minimizes potential off-target effects or cytotoxicity associated with higher doses of less potent alternatives, preserving the native biology of the experimental system. The validated DMF values provide a quantitative basis for normalizing radiation doses across experiments.

Tissue and 3D Culture Models: Protecting Both Targeted and Bystander Cell Populations

In complex 3D culture models (e.g., spheroids, organoids) or tissue explant studies, radiation effects propagate to unirradiated cells. Methylproamine's demonstrated ability to protect bystander cells makes it the superior choice for these systems, as generic radioprotectors like WR-1065 lack this documented capability [2]. Using methylproamine ensures that the protective effect is not limited to directly hit cells, more accurately reflecting potential in vivo tissue protection and enabling studies on intercellular damage signaling.

Mechanistic Studies of Radioprotection: A Tool with a Defined and Differentiated Mechanism

For investigations into the fundamental mechanisms of DNA radioprotection, methylproamine offers a distinct experimental probe. Its electron transfer mechanism is quantifiably superior to that of its parent, Hoechst 33342, with an effective range of 31 base pairs compared to 14 [3]. This allows researchers to experimentally dissect the contribution of long-range electron transfer to overall radioprotective efficacy, a line of inquiry not possible with less effective compounds. Its position as the optimized lead compound in a well-characterized structural series provides a clear rationale for its use as a benchmark.

Drug Discovery: A Benchmark for Next-Generation Radioprotector Screening

In pharmaceutical and academic screening campaigns for novel radioprotectors, methylproamine serves as a critical positive control and benchmark. Its well-documented potency, quantified DMF, and unique bystander effect set a high standard for new chemical entities. Any candidate claiming superior efficacy must be directly compared against methylproamine's established metrics, ensuring that new leads represent a genuine advance over the current state-of-the-art [1].

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